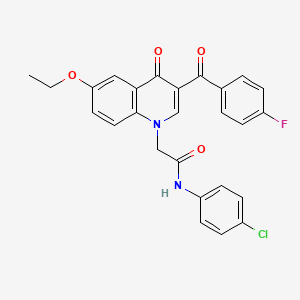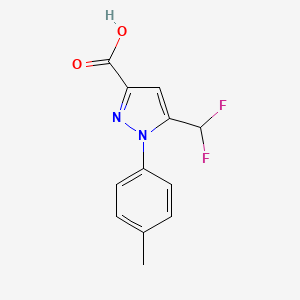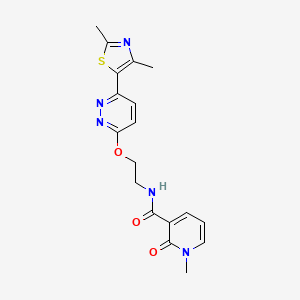
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Antimycobacterial Agents
A study by Lv et al. (2017) explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. The research highlighted the potential of these compounds, particularly those with specific substituents, as potent scaffolds for antimycobacterial drugs, suggesting a promising direction for further structure-activity relationship (SAR) studies to enhance their therapeutic efficacy against tuberculosis (Lv et al., 2017).
Advancements in Antituberculosis Therapy
Another pivotal study by Wu et al. (2016) introduced a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which showed exceptional in vitro activity against drug-susceptible H37Rv strain and two clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. The findings from this research underscore the therapeutic potential of these compounds as new antitubercular agents, with compound 10j, in particular, displaying favorable safety and pharmacokinetic profiles. This opens new avenues for the development of effective treatments for tuberculosis, including drug-resistant forms (Wu et al., 2016).
Antioxidant and Antimicrobial Applications
Synthesis and Antioxidant Activity
Research by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing their antioxidant properties. The compounds were found to exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidant agents. This study contributes to the understanding of the structure-activity relationships in designing antioxidant compounds and opens up possibilities for their application in combating oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial and Antituberculosis Agents
The work by Moraski et al. (2011) introduced a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide with potent anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. The study highlighted the selective potency and favorable pharmacokinetics of these compounds, marking them as promising candidates for the development of new anti-TB agents. This research enriches the pool of potential antimicrobial and antituberculosis compounds, contributing to the ongoing fight against infectious diseases (Moraski et al., 2011).
Propriétés
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-16(27-12(2)20-11)14-6-7-15(22-21-14)26-10-8-19-17(24)13-5-4-9-23(3)18(13)25/h4-7,9H,8,10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUHDLCENTGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

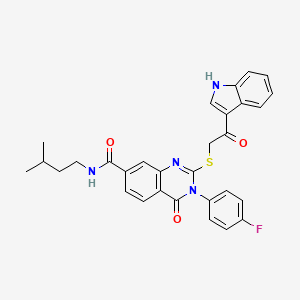
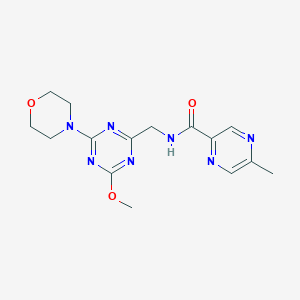
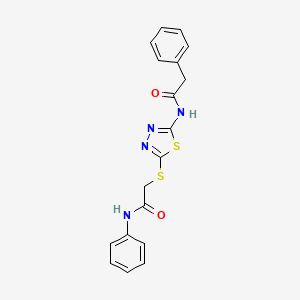

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

